3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one dihydrochloride
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Description
3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one dihydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N2O2 and its molecular weight is 255.14. The purity is usually 95%.
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Biological Activity
3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one dihydrochloride is a compound belonging to the dihydropyridine class, notable for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H16Cl2N2O2
- Molecular Weight : 255.14 g/mol
- CAS Number : 2044713-12-2
The compound features a dihydropyridine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets, potentially leading to cardiovascular and neuroprotective effects .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : Dihydropyridines are well-known calcium channel blockers. This compound may inhibit L-type calcium channels, leading to vasodilation and reduced blood pressure.
- Antioxidant Activity : The methoxy and methyl groups may enhance the compound's ability to scavenge free radicals, contributing to neuroprotective effects.
- Inhibition of Oncogenic Pathways : Similar compounds have been studied for their ability to inhibit mitogen-activated protein kinase-interacting kinases (Mnks), which are involved in cancer progression. The interaction with eukaryotic initiation factor 4E (eIF4E) suggests potential anti-cancer properties .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Case Study 1: Cardiovascular Effects
A study on similar dihydropyridine derivatives demonstrated significant vasodilatory effects in animal models. These findings suggest that this compound could have comparable cardiovascular benefits.
Case Study 2: Neuroprotection
Research has shown that compounds with similar structures exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. This suggests that the compound may be beneficial in treating neurodegenerative diseases.
Case Study 3: Anticancer Potential
In vitro studies have indicated that related compounds can effectively down-regulate eIF4E phosphorylation and induce apoptosis in cancer cells. This positions this compound as a potential candidate for further anticancer research .
Properties
IUPAC Name |
3-methoxy-2-methyl-5-(methylaminomethyl)-1H-pyridin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.2ClH/c1-6-9(13-3)8(12)7(4-10-2)5-11-6;;/h5,10H,4H2,1-3H3,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQQCFNRJPYVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)CNC)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.